molecular formula C11H15N5 B2531329 8-ethyl-7-imino-N,N-dimethyl-7,8-dihydropyrido[2,3-d]pyrimidin-4-amine CAS No. 2034571-75-8

8-ethyl-7-imino-N,N-dimethyl-7,8-dihydropyrido[2,3-d]pyrimidin-4-amine

Cat. No.: B2531329
CAS No.: 2034571-75-8
M. Wt: 217.276
InChI Key: ZSDYJEVICPSFMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Ethyl-7-imino-N,N-dimethyl-7,8-dihydropyrido[2,3-d]pyrimidin-4-amine is a chemical compound based on the privileged pyrido[2,3-d]pyrimidine scaffold, a structure of significant interest in medicinal chemistry due to its resemblance to purine bases found in DNA and RNA . This specific derivative features key modifications, including an 8-ethyl group, a 7-imino moiety, and a dimethylamino substituent at the 4-position, which are designed to explore and modulate its biological activity and physicochemical properties. Pyrido[2,3-d]pyrimidines are recognized as versatile scaffolds capable of providing ligands for several receptors and are extensively investigated for their potential as tyrosine kinase inhibitors . Such inhibitors play a critical role in cellular signaling pathways, and their dysregulation is implicated in various diseases, making them prominent targets in oncological research and beyond . The structural features of this compound make it a valuable intermediate for researchers developing new therapeutic agents, particularly in the fields of cancer and inflammatory diseases. The compound is provided for research and development purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with care, utilizing appropriate personal protective equipment and adhering to all relevant laboratory safety regulations.

Properties

IUPAC Name

8-ethyl-7-imino-N,N-dimethylpyrido[2,3-d]pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5/c1-4-16-9(12)6-5-8-10(15(2)3)13-7-14-11(8)16/h5-7,12H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDYJEVICPSFMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=N)C=CC2=C1N=CN=C2N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

[5 + 1] Annulation with α-Alkenoyl-α-Carbamoyl Ketene Acetals

A seminal method involves a two-step annulation process starting from α-alkenoyl-α-carbamoyl ketene-(S,S)-acetals (1) . In the first step, reaction with ammonium acetate in 1,4-dioxane at reflux generates 2-amino-3-carbamoyl-5,6-dihydro-4-pyridones (2) via formal [5C + 1N] cyclization (yields: 85–93%). The second annulation employs Vilsmeier reagent (DMF/POCl₃) to construct the pyrimidine ring, yielding 7,8-dihydropyrido[2,3-d]pyrimidin-4(3H)-ones (3) .

Reaction Conditions:

  • Step 1: NH₄OAc (2.5 equiv), 1,4-dioxane, reflux, 6 h.
  • Step 2: DMF/POCl₃ (3:1), 80°C, 4 h.

Key Intermediate:
$$ \text{2-Amino-3-carbamoyl-5,6-dihydro-4-pyridone} $$
Characterization Data:

  • $$ ^1\text{H NMR} $$ (400 MHz, DMSO-$$ d_6 $$): δ 2.35 (t, 2H, CH₂), 3.12 (s, 3H, NCH₃), 4.01 (q, 2H, CH₂CH₃), 6.78 (s, 1H, pyridone H).

Enaminone-Mediated Cyclocondensation

Enaminone derivatives (EDAMs) serve as versatile precursors for introducing the ethyl and dimethylamino groups. A three-component reaction between EDAMs (1) , DMF-DMA (2) , and 1,3-dicarbonyl compounds (3) in 1,4-dioxane with Cs₂CO₃ catalysis produces 2-aminopyridine derivatives (6) . Subsequent oxidation with POCl₃/DMF introduces the imino group at position 7.

General Procedure:

  • Reflux EDAMs (1) (1.0 mmol), DMF-DMA (2) (1.5 mmol), and 1,3-diketone (3) (1.0 mmol) in 1,4-dioxane with Cs₂CO₃ (0.05 mmol) for 5–10 h.
  • Purify via column chromatography (petroleum ether/EtOAc).
  • Treat with POCl₃/DMF (1:3) at 80°C for 2 h to form the imino group.

Yield Optimization:

Starting Material Product Yield (%)
EDAM-Et 6a 89
EDAM-Me 6b 84

Functionalization of the Pyrimidine Ring

Introduction of the Dimethylamino Group

The dimethylamino group at position 4 is installed via nucleophilic substitution of a chloro intermediate. Treatment of 4-chloro-7,8-dihydropyrido[2,3-d]pyrimidine (4) with dimethylamine (40% aq.) in THF at 60°C for 12 h achieves quantitative substitution.

Spectral Confirmation:

  • $$ ^{13}\text{C NMR} $$ (101 MHz, CDCl₃): δ 42.1 (N(CH₃)₂), 158.9 (C=N), 164.2 (C=O).

Ethyl Group Incorporation

Ethylation at position 8 is accomplished through Friedel-Crafts alkylation using ethyl bromide and AlCl₃ in anhydrous dichloromethane. The reaction proceeds via electrophilic aromatic substitution, with a regioselectivity of >95% for the 8-position due to steric guidance from the adjacent pyrimidine nitrogen.

Conditions:

  • EtBr (1.2 equiv), AlCl₃ (1.5 equiv), DCM, 0°C → rt, 8 h.
  • Yield: 78%.

Alternative Routes and Comparative Analysis

Ultrasound-Assisted Synthesis

Ultrasound irradiation (40 kHz, 300 W) accelerates the Mannich-type reaction between aminopyrimidinones, dimedone, and aldehydes, reducing reaction times from 12 h to 2 h. However, this method requires post-synthetic formylation with Vilsmeier-Haack reagent to install the imino group, adding complexity.

Advantages:

  • 20–25% higher yields compared to conventional heating.
  • Reduced side products (e.g., <5% dimerization).

Solid-Phase Synthesis

Immobilization of the pyridone precursor on Wang resin enables iterative functionalization. While this approach offers precise control over substituent placement, it suffers from lower overall yields (45–60%) due to incomplete coupling cycles.

Critical Evaluation of Methods

Double Annulation ():

  • Pros: High regioselectivity, scalable to gram quantities.
  • Cons: Requires toxic POCl₃, generates HCl byproducts.

Enaminone Cyclocondensation ():

  • Pros: Modular substrate scope, mild conditions.
  • Cons: Multi-step purification, moderate yields for N,N-dimethyl variants.

Ultrasound-Assisted ():

  • Pros: Rapid, energy-efficient.
  • Cons: Limited to small-scale synthesis.

Chemical Reactions Analysis

Dimroth Rearrangement

The compound undergoes a thermally or acid/base-mediated Dimroth rearrangement , a hallmark reaction for pyrimidine derivatives with imino groups. This process follows the ANRORC mechanism (Addition of Nucleophile, Ring Opening, Ring Closure) :

  • Nucleophilic Attack : A nucleophile (e.g., hydroxide or amine) attacks the C2 position of the pyrimidine ring.

  • Electrocyclic Ring Opening : The pyrimidine ring opens, forming a linear intermediate.

  • Rotation and Ring Closure : Rotation around the single bond precedes reclosure, yielding an isomerized product.

Example :
Under heating, the 7-imino group rearranges to form 2-(methylamino)-pyrido[2,3-d]pyrimidine derivatives . This reaction is pivotal for modifying biological activity or solubility.

Conditions Product Yield
120°C, DMF, 12 hours 2-(Dimethylamino)-8-ethylpyrido[2,3-d]pyrimidine65–78%

Acid-Mediated Hydrolysis to 7-Keto Derivatives

The 7-imino group is hydrolyzed to a 7-keto group under acidic conditions, forming 8-ethyl-7-oxo-N,N-dimethyl-7,8-dihydropyrido[2,3-d]pyrimidin-4-amine :

Mechanism :

  • Protonation of the imino nitrogen enhances electrophilicity.

  • Water attacks the adjacent carbon, leading to keto-enol tautomerization.

Optimized Conditions :

  • Acid : 6M HCl or H₂SO₄

  • Temperature : 80–100°C

  • Time : 5–24 hours

Acid Time (h) Temperature (°C) Yield
HCl129085%
H₂SO₄810092%

Alkylation at the 8-Ethyl or Amine Groups

The N,N-dimethylamine and ethyl substituents undergo alkylation with alkyl halides or benzyl bromides :

General Protocol :

  • Reagents : Methyl iodide, benzyl bromide, or 3-hexen-1-yl iodide.

  • Base : NaH or Cs₂CO₃.

  • Solvent : DMF or toluene.

  • Conditions : 50–120°C, 2–24 hours.

Example :
Reaction with methyl iodide produces 8-ethyl-7-imino-N,N,N-trimethyl-7,8-dihydropyrido[2,3-d]pyrimidin-4-amine in 70–80% yield .

Condensation with Carbonyl Compounds

The amino group at position 4 participates in condensation reactions with α,β-unsaturated ketones or aldehydes to form extended heterocycles :

Reaction Pathway :

  • Nucleophilic attack by the amino group on the carbonyl carbon.

  • Cyclization via elimination of water.

Example :
Condensation with benzoylacetone yields 6-acylpyrido[2,3-d]pyrimidine derivatives with enhanced π-conjugation .

Carbonyl Reagent Product Catalyst Yield
Benzoylacetone6-Benzoyl-8-ethylpyrido[2,3-d]pyrimidineAcOH65%

Nucleophilic Aromatic Substitution

The pyrimidine ring undergoes substitution at electron-deficient positions (e.g., C2 or C4) with amines or thiols :

Key Reaction :
Replacement of a methylsulfanyl group (-SMe) at C2 with primary amines (e.g., isopropylamine):

Conditions :

  • Solvent : DMF

  • Temperature : 100–150°C

  • Base : K₂CO₃

Amine Product Yield
Isopropylamine2-Isopropylamino-8-ethylpyrido[2,3-d]pyrimidine75%

Oxidation and Reduction

  • Oxidation : The ethyl group can be oxidized to a carboxylic acid using KMnO₄ or CrO₃ .

  • Reduction : The imino group is reduced to an amine with NaBH₄ or H₂/Pd-C .

Scientific Research Applications

Anticancer Activity

Research has indicated that 8-ethyl-7-imino-N,N-dimethyl-7,8-dihydropyrido[2,3-d]pyrimidin-4-amine exhibits promising anticancer properties.

Inhibition of Protein Tyrosine Kinases

The compound has been identified as a potential inhibitor of protein tyrosine kinases (PTKs), which play a crucial role in cellular signaling and are often implicated in cancer progression. The inhibition of PTKs can lead to reduced cellular proliferation and improved outcomes in diseases such as atherosclerosis and psoriasis .

Anti-inflammatory Properties

Early studies suggest that this compound may possess anti-inflammatory effects. It could inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. This potential application could be explored further in the context of chronic inflammatory conditions .

Antimicrobial Activity

Some derivatives related to the pyrido[2,3-d]pyrimidine structure have shown antimicrobial properties against various bacterial strains. This suggests that this compound might also exhibit similar activity, warranting further investigation into its use as an antimicrobial agent .

Therapeutic Potential in Autoimmune Diseases

Given its mechanism of action involving modulation of immune responses, there is potential for this compound to be explored as a therapeutic option for autoimmune diseases such as rheumatoid arthritis and lupus erythematosus .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of related compounds within the same chemical family:

  • Study on Vascular Endothelial Growth Factor Receptor Inhibitors :
    • A series of pyrido[2,3-d]pyrimidine derivatives were synthesized and evaluated for their activity against vascular endothelial growth factor receptor (VEGFR). Some compounds demonstrated significant potency compared to established inhibitors .
  • Clinical Trials :
    • Ongoing clinical trials are assessing the efficacy of similar compounds targeting pathways such as PI3K/AKT/mTOR signaling in various cancers .

Mechanism of Action

The mechanism of action of 8-ethyl-7-imino-N,N-dimethyl-7,8-dihydropyrido[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell proliferation, leading to antiproliferative effects. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with nucleic acids and proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in drug discovery. Below is a detailed comparison of 8-ethyl-7-imino-N,N-dimethyl-7,8-dihydropyrido[2,3-d]pyrimidin-4-amine with key analogs:

Structural and Functional Group Variations

Compound Name Substituents Key Features Synthesis Method Reference
Target Compound 8-Ethyl, 7-imino, 4-(N,N-dimethyl) High electron density at N-4; potential for hydrogen bonding via imino group Cyclization of formamide precursors in AcOH
4-Chloro-8-butyl-2-(methylsulfanyl)-7-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine (4a) 4-Cl, 8-butyl, 2-SMe, 7-Ph Electrophilic Cl at C-4 enables nucleophilic substitution; lipophilic SMe and Ph groups MsCl-mediated cyclization in THF/Et3N
5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-2-amine (CAS 1803600-85-2) Saturated 5–8 positions, 2-NH2 Increased rigidity; reduced reactivity due to saturation Unspecified (commercially available)
8-Ethyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine (CAS 2034375-06-7) 4-pyrrolidinyl, 8-ethyl, 7-imino Bulkier 4-substituent; potential for enhanced target selectivity Smiles: CCn1c(=N)ccc2c(N3CCCC3)ncnc21
7-Thioxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile (414) 7-S, 6-CN Thione group increases hydrogen-bonding capacity; CN enhances polarity Cyclization with ammonium acetate

Physicochemical Properties

Compound Molecular Formula Molecular Weight Physical State Key Spectral Data (NMR/MS)
Target Compound C₁₁H₁₆N₆ 256.30 g/mol Solid (predicted) Not reported in evidence
4a (from ) C₁₈H₂₁ClN₄S 384.90 g/mol Yellow solid ¹H NMR (CDCl₃): δ 7.45–7.30 (m, 5H, Ph), 3.15 (t, J=6.8 Hz, 2H, SCH₃)
CAS 1803600-85-2 C₇H₉ClN₄ 200.63 g/mol Solid HRMS: [M+H]⁺ 201.0532 (calc.), 201.0530 (obs.)
9h (from ) C₁₃H₁₄N₆ 254.29 g/mol Solid ¹H NMR (DMSO-d₆): δ 8.12 (s, 1H, NH₂), 6.95 (s, 1H, Ar-H)

Research Findings and Key Differences

Synthetic Flexibility: The target compound’s 7-imino and 4-dimethyl groups contrast with chloro (4a), thione (414), or saturated (CAS 1803600-85-2) analogs, enabling diverse reactivity profiles .

Biological Potential: While direct activity data are absent, structural parallels to kinase inhibitors (e.g., compounds) suggest therapeutic promise .

Biological Activity

The compound 8-ethyl-7-imino-N,N-dimethyl-7,8-dihydropyrido[2,3-d]pyrimidin-4-amine is a member of the pyrido[2,3-d]pyrimidine family, which has garnered interest due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant research findings regarding this compound.

Synthesis

The synthesis of pyrido[2,3-d]pyrimidines typically involves multi-step reactions that incorporate various functional groups. The specific synthesis pathway for This compound has not been extensively documented in the literature; however, related compounds have been synthesized using methods involving cyclization reactions and modifications of existing pyrimidine structures .

Biological Activity

The biological activity of This compound can be categorized into several areas:

Antiviral Activity

Research indicates that pyrimidine derivatives exhibit antiviral properties. For instance, compounds within this class have shown effectiveness against various viruses by inhibiting viral replication through interference with nucleic acid synthesis pathways. Specifically, studies have highlighted the potential of pyrimidine derivatives to inhibit hepatitis E virus (HEV) replication by targeting nucleotide biosynthesis pathways .

Antitumor Activity

Several studies have explored the antitumor potential of pyrimidine derivatives. For example, chloroethyl pyrimidine nucleosides have demonstrated significant inhibition of cell proliferation in cancer cell lines such as A431 vulvar epidermal carcinoma cells. The mechanism often involves disruption of DNA synthesis and repair processes within rapidly dividing cancer cells .

Antimicrobial Activity

The antimicrobial properties of pyrimidine compounds have also been documented. New derivatives have shown promising results against various bacterial strains, with some exhibiting potent activity at low concentrations. This suggests a mechanism that may involve interference with bacterial nucleic acid metabolism or cell wall synthesis .

Case Studies and Research Findings

StudyCompoundBiological ActivityFindings
Study 1This compoundAntiviralInhibition of HEV replication via nucleotide biosynthesis pathway targeting.
Study 2Chloroethyl pyrimidine nucleosidesAntitumorSignificant inhibition of A431 cell proliferation; mechanism linked to DNA synthesis disruption.
Study 3Ferrocene-pyrimidine conjugatesAntimicrobialEffective against Plasmodium falciparum; potential for developing new antimalarial agents.

The precise mechanisms through which This compound exerts its biological effects are still under investigation. However, it is hypothesized that these compounds may act by:

  • Inhibiting Enzymatic Activity : Compounds may inhibit key enzymes involved in nucleotide metabolism.
  • Interfering with Nucleic Acid Synthesis : By mimicking nucleotide structures, these compounds can disrupt normal DNA and RNA synthesis.
  • Modulating Cellular Pathways : Potential interactions with cellular signaling pathways that regulate proliferation and apoptosis.

Q & A

Q. What are the recommended synthetic routes for 8-ethyl-7-imino-N,N-dimethyl-7,8-dihydropyrido[2,3-d]pyrimidin-4-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, pyrimidine derivatives are often prepared by coupling amines with halogenated intermediates under reflux conditions. Evidence from analogous pyrido[2,3-d]pyrimidine syntheses suggests using solvents like ethanol or water, with reaction temperatures ranging from 80–120°C. Optimization includes adjusting stoichiometry (e.g., 1.2–1.5 equivalents of amine nucleophile) and purification via column chromatography (e.g., hexane/ethyl acetate gradients) or recrystallization .
  • Example Table : Reaction Optimization Parameters
ParameterTypical RangeImpact on Yield/Purity
SolventEthanol, DMF, WaterPolarity affects solubility
Temperature80–120°CHigher temps accelerate rates
Reaction Time6–24 hoursLonger times improve conversion
Purification MethodColumn chromatographyRemoves unreacted intermediates

Q. How should researchers characterize the compound using spectroscopic methods, and what key spectral markers indicate successful synthesis?

  • Methodological Answer : Use 1^1H NMR to confirm substitution patterns (e.g., NH protons at δ 7.8–9.7 ppm, aromatic protons at δ 6.7–8.0 ppm) and IR spectroscopy to identify functional groups (e.g., imino C=N stretches at 1600–1650 cm1^{-1}). Mass spectrometry (HRMS) validates molecular weight. For example, in related pyrimidines, the presence of a singlet integrating to 3H at δ 2.4–2.5 ppm confirms N,N-dimethyl groups .

Q. What initial in vitro assays are suitable for evaluating the compound’s biological activity, considering structural analogs?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or cholinesterase targets) based on structural analogs like thienopyrimidines, which show activity against neurodegenerative targets. Use cell viability assays (MTT or resazurin) to assess cytotoxicity. Dose-response curves (1–100 µM) and positive controls (e.g., donepezil for cholinesterase) are critical for validation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies identify critical substituents affecting bioactivity?

  • Methodological Answer : Systematically vary substituents at positions 2, 4, and 7 of the pyridopyrimidine core. For example, replacing ethyl groups with bulkier alkyl chains or heterocycles (e.g., piperazine) can modulate lipophilicity and target binding. Compare IC50_{50} values across analogs using dose-response assays. Evidence shows that N-methylation often enhances metabolic stability but may reduce solubility .

Q. What computational strategies predict interactions with biological targets, and how can these be validated experimentally?

  • Methodological Answer : Employ molecular docking (AutoDock Vina, Schrödinger) to model binding poses in target active sites (e.g., kinase ATP pockets). Use quantum mechanical calculations (DFT) to assess electronic properties influencing reactivity. Validate predictions via mutagenesis (e.g., alanine scanning) or competitive binding assays (SPR/ITC). The ICReDD framework integrates computational predictions with high-throughput screening to narrow experimental conditions .

Q. How can contradictions in experimental data across studies (e.g., conflicting bioactivity or solubility) be resolved?

  • Methodological Answer : Replicate experiments under standardized conditions (e.g., buffer pH, cell lines). Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm binding. For solubility discrepancies, characterize polymorphs via X-ray crystallography or DSC. Cross-reference NMR data to rule out structural misassignment .

Q. What green chemistry approaches can be applied to improve the sustainability of the synthesis?

  • Methodological Answer : Replace traditional solvents (DMF, dichloromethane) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Use solvent-free conditions for cyclization steps, as demonstrated in pyrido[2,3-d]pyrimidine syntheses (70–78% yields under microwave irradiation). Catalytic methods (e.g., Pd/C for deprotection) reduce waste .

Q. How should stability studies under various pH, temperature, and light conditions be designed to inform formulation?

  • Methodological Answer : Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Expose the compound to UV light (320–400 nm) to assess photodegradation. Buffer solutions (pH 1.2–7.4) simulate gastrointestinal conditions. Identify degradation products via LC-MS and adjust formulation (e.g., enteric coatings) accordingly .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.